



# Application Note & Protocol: Preparation of Eudragit® RL 100 Nanoparticles by Nanoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Eudragits |           |
| Cat. No.:            | B1196250  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to preparing Eudragit® RL 100 nanoparticles using the nanoprecipitation method, also known as solvent displacement. Eudragit® RL 100 is a cationic copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. This positive charge makes it an excellent candidate for mucoadhesive drug delivery systems and for encapsulating various therapeutic agents.[1][2] The nanoprecipitation technique is a simple, rapid, and reproducible method for producing polymeric nanoparticles.[3][4] It involves the interfacial deposition of a polymer following the displacement of a water-miscible solvent from a lipophilic solution into an aqueous medium.[3][5] This protocol details the step-by-step procedure, characterization techniques, and key parameters influencing the final nanoparticle properties.

## **Principle of Nanoprecipitation**

The formation of nanoparticles via nanoprecipitation is based on the rapid diffusion of a water-miscible organic solvent (containing the dissolved polymer and drug) into an aqueous non-solvent phase.[3][5] This rapid solvent displacement leads to a decrease in interfacial tension, causing the polymer to precipitate and instantaneously form a colloidal suspension of nanoparticles.[3] A stabilizer is often included in the aqueous phase to control particle size and prevent aggregation.



# **Materials and Equipment**

**Materials** 

| Material                               | Description / Purpose                                            | Vendor Examples                                             |  |
|----------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------|--|
| Polymer                                | Eudragit® RL 100                                                 | Evonik (Röhm Pharma)                                        |  |
| Active Pharmaceutical Ingredient (API) | Drug to be encapsulated (e.g., Rivastigmine, Amphotericin-B)     | Sigma-Aldrich, TCI                                          |  |
| Organic Solvent (Solvent Phase)        | Must be water-miscible and able to dissolve the polymer and API. | Acetone, Ethanol, Methanol[2]                               |  |
| Aqueous Phase (Anti-solvent)           | Typically purified, deionized, or distilled water.               | N/A                                                         |  |
| Stabilizer / Surfactant<br>(Optional)  | Prevents nanoparticle aggregation and controls size.             | Poloxamer 407 (Pluronic® F-<br>127), Poloxamer 188[2][8][9] |  |
| Cryoprotectant (for Lyophilization)    | Prevents particle aggregation during freeze-drying.              | Sucrose, Mannitol,<br>Trehalose[10]                         |  |

# **Equipment**



| Equipment                               | Purpose                                                                      |  |  |
|-----------------------------------------|------------------------------------------------------------------------------|--|--|
| Magnetic Stirrer with Stir Bars         | For mixing solutions and during the nanoprecipitation process.               |  |  |
| Syringe Pump or Burette                 | For controlled addition of the organic phase to the aqueous phase.           |  |  |
| Rotary Evaporator or Stirrer Hotplate   | For removal of the organic solvent.                                          |  |  |
| High-Speed Centrifuge / Ultracentrifuge | For purification and collection of nanoparticles.                            |  |  |
| Lyophilizer (Freeze-Dryer)              | For drying nanoparticles into a stable powder form.                          |  |  |
| Dynamic Light Scattering (DLS) System   | For measuring particle size, polydispersity index (PDI), and zeta potential. |  |  |
| UV-Vis Spectrophotometer or HPLC        | For quantifying drug entrapment and loading efficiency.                      |  |  |
| Electron Microscope (SEM or TEM)        | For visualizing nanoparticle morphology and size.                            |  |  |

# **Experimental Workflow and Protocols**

The overall workflow for preparing and characterizing Eudragit® RL 100 nanoparticles is illustrated below.





Click to download full resolution via product page

Caption: General workflow for Eudragit® RL 100 nanoparticle synthesis.



### **Detailed Protocol for Nanoparticle Preparation**

This protocol is a generalized procedure based on common methodologies.[2][9][11] Researchers should optimize parameters such as polymer-to-drug ratio and solvent choice for their specific API.

- Preparation of the Organic Phase:
  - Accurately weigh the desired amounts of Eudragit® RL 100 and the active pharmaceutical ingredient (API). Refer to Table 1 for example ratios.
  - Dissolve both the polymer and the API in a suitable organic solvent (e.g., 5 mL of acetone).
     [2] Ensure complete dissolution, using gentle agitation if necessary.
- Preparation of the Aqueous Phase:
  - In a separate beaker, dissolve the stabilizer (e.g., 2% w/v Poloxamer 407) in deionized water (e.g., 10 mL).[2]
  - Place the beaker on a magnetic stirrer and stir at a constant speed (e.g., 400-500 rpm) at room temperature.[2][9]
- Nanoprecipitation Step:
  - Draw the organic phase into a syringe.
  - Add the organic phase dropwise (or inject it) into the stirring aqueous phase.[2] The solution should turn into a slightly milky or bluish opalescent nanosuspension, indicating nanoparticle formation.[8]
- Solvent Evaporation:
  - Leave the resulting nanosuspension under continuous magnetic stirring at room temperature for a sufficient time (e.g., 2-4 hours) to ensure the complete evaporation of the organic solvent.[2]
- Purification and Collection:



- Transfer the nanosuspension to centrifuge tubes.
- Centrifuge at high speed (e.g., 12,000-18,500 x g) for 30-60 minutes at 4°C.[2][9]
- Discard the supernatant, which contains the unentrapped drug and excess stabilizer.
- Resuspend the nanoparticle pellet in deionized water (e.g., 5 mL) and repeat the centrifugation step. This washing step should be performed 2-3 times to ensure purity.
- Lyophilization (Optional, for dry powder formulation):
  - After the final wash, resuspend the nanoparticle pellet in a solution of a cryoprotectant (e.g., 2% sucrose or mannitol).
  - Freeze the suspension (e.g., at -80°C) and then lyophilize for 24-48 hours to obtain a dry, free-flowing powder.[12]
  - Store the lyophilized nanoparticles in a desiccator at 4°C.

### **Protocols for Characterization**

- 3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
- Method: Dynamic Light Scattering (DLS).
- Protocol:
  - Dilute the nanosuspension or redispersed lyophilized powder with deionized water to an appropriate concentration.
  - Sonicate for 5 minutes to ensure a homogenous dispersion.
  - Analyze the sample using a DLS instrument (e.g., Zetasizer) to determine the average particle size (Z-average), PDI, and zeta potential.
  - Measurements should be performed in triplicate.
- 3.2.2 Entrapment Efficiency (EE%) and Drug Loading (DL%)



- Method: Indirect quantification.
- Protocol:
  - During the purification step (3.1, step 5), collect the supernatant after the first centrifugation.
  - Measure the concentration of the free, unentrapped drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
  - Calculate EE% and DL% using the following formulas:
    - EE (%) = [(Total Drug Free Drug) / Total Drug] x 100
    - DL (%) = [(Total Drug Free Drug) / Weight of Nanoparticles] x 100

### 3.2.3 Surface Morphology

- Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
- Protocol (for SEM):
  - Place a drop of the diluted nanosuspension on a metal stub and allow it to air-dry.
  - Alternatively, place the lyophilized powder on double-sided carbon tape on a stub.
  - Coat the sample with a conductive material (e.g., gold or platinum/palladium) under a vacuum.[11]
  - Image the sample using an SEM to observe the shape and surface characteristics of the nanoparticles.

### **Data and Expected Results**

The properties of Eudragit® RL 100 nanoparticles are highly dependent on formulation variables, particularly the polymer-to-drug ratio.



# Table 1: Influence of Polymer:Drug Ratio on Nanoparticle Properties

Data synthesized from studies on Rivastigmine (RHT) and Amphotericin-B loaded nanoparticles.

| Formulation<br>(Polymer:Dr<br>ug Ratio) | Mean<br>Particle<br>Size (nm) | Polydispers<br>ity Index<br>(PDI) | Zeta<br>Potential<br>(mV) | Entrapment<br>Efficiency<br>(EE%) | Reference  |
|-----------------------------------------|-------------------------------|-----------------------------------|---------------------------|-----------------------------------|------------|
| RHT-NP 4:1                              | 118 ± 3.4                     | 0.21 ± 0.03                       | +22.5 ± 1.5               | 38.4 ± 8.9                        | [2][9][11] |
| RHT-NP 7:1                              | 139 ± 2.8                     | 0.18 ± 0.01                       | +26.1 ± 2.1               | 51.7 ± 5.3                        | [2][9][11] |
| RHT-NP 10:1                             | 154 ± 4.1                     | 0.15 ± 0.02                       | +30.0 ± 1.8               | 62.0 ± 2.7                        | [2][9][11] |
| Ampho-B-NP<br>1:1                       | 133.4 ± 4.5                   | ~0.2                              | +22.4 ± 0.6               | 70.3 ± 2.4                        | [13][14]   |
| Ampho-B-NP<br>1:2                       | 189.2 ± 3.8                   | ~0.2                              | +35.8 ± 0.5               | 82.1 ± 1.9                        | [13][14]   |
| Ampho-B-NP<br>1:5                       | 288.1 ± 5.1                   | ~0.3                              | +41.2 ± 0.8               | 89.5 ± 2.1                        | [13][14]   |

#### Observations:

- Particle Size: Increasing the polymer concentration generally leads to an increase in nanoparticle size.[11]
- Zeta Potential: The positive zeta potential, imparted by the quaternary ammonium groups of Eudragit® RL 100, increases with higher polymer content.[13][14] Values typically range from +22 to +42 mV.[13]
- Entrapment Efficiency: EE% tends to increase significantly with a higher polymer-to-drug ratio, as a greater amount of polymer matrix is available to encapsulate the drug.[2]

# **Key Parameter Relationships and Troubleshooting**



Understanding how experimental variables affect nanoparticle characteristics is crucial for optimization.



Click to download full resolution via product page

Caption: Key parameters influencing nanoparticle characteristics.

### **Troubleshooting Tips:**

- Large Particle Size / High PDI: This may result from slow mixing or a low stirring speed. Increase the stirring rate or use a more efficient mixing method. A high polymer concentration can also lead to larger particles.[5]
- Low Entrapment Efficiency: This is common for highly water-soluble drugs.[2] Increasing the polymer-to-drug ratio can improve EE%. Modifying the pH of the aqueous phase or optimizing the solvent system may also help.
- Nanoparticle Aggregation: This indicates insufficient stabilization. Increase the concentration
  of the stabilizer or select a more effective one. Aggregation after lyophilization can be
  prevented by using an adequate cryoprotectant.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Design of eudragit RL nanoparticles by nanoemulsion method as carriers for ophthalmic drug delivery of ketotifen fumarate PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoprecipitation Process: From Particle Preparation to In Vivo Applications | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and Evaluation of Eudragit RL-100 Nanoparticles Loaded In-Situ Forming Gel for Intranasal Delivery of Rivastigmine PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design of Eudragit RL 100 nanoparticles by nanoprecipitation method for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note & Protocol: Preparation of Eudragit® RL 100 Nanoparticles by Nanoprecipitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196250#preparation-of-eudragit-rl-100-nanoparticles-by-nanoprecipitation]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com